Tetraethylammonium chloride

Catalog No.
S566236
CAS No.
56-34-8
M.F
C8H20N.Cl
C8H20ClN
M. Wt
165.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium chloride

CAS Number

56-34-8

Product Name

Tetraethylammonium chloride

IUPAC Name

tetraethylazanium;chloride

Molecular Formula

C8H20N.Cl
C8H20ClN

Molecular Weight

165.70 g/mol

InChI

InChI=1S/C8H20N.ClH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

YMBCJWGVCUEGHA-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC.[Cl-]

Solubility

20.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Bromide, Tetraethylammonium, Chloride, Tetraethylammonium, Hydroxide, Tetraethylammonium, Iodide, Tetraethylammonium, Ion, Tetraethylammonium, Tetraethylammonium, Tetraethylammonium Bromide, Tetraethylammonium Chloride, Tetraethylammonium Hydroxide, Tetraethylammonium Iodide, Tetraethylammonium Ion

Canonical SMILES

CC[N+](CC)(CC)CC.[Cl-]

Potassium Channel Blocker:

TEAC acts as a potassium channel blocker, meaning it inhibits the flow of potassium ions through these channels in cell membranes. This property makes it a valuable tool in studying the function of potassium channels and their role in various physiological processes. Researchers use TEAC to:

  • Investigate the role of potassium channels in nerve impulse transmission, muscle contraction, and heart function .
  • Study the effects of different drugs on potassium channels by comparing their ability to block these channels with TEAC .

Source of Tetraethylammonium Ions:

TEAC serves as a convenient source of tetraethylammonium ions (TEA⁺), which can be used in various research applications. These ions possess unique properties, including:

  • High lipophilicity: This allows them to easily pass through cell membranes, making them useful for delivering other molecules into cells .
  • Cationic nature: This property enables them to interact with various negatively charged molecules, making them valuable in various analytical techniques .

Researchers utilize TEA⁺ for diverse purposes, such as:

  • Studying the transport of ions and molecules across cell membranes .
  • Developing new drugs and contrast agents for medical imaging .

Organic Chemical Synthesis:

TEAC finds application in some organic chemical synthesis reactions. Its role can vary depending on the specific reaction, but it can act as a:

  • Phase-transfer catalyst: This type of catalyst facilitates the transfer of reactants between different phases (e.g., water and organic solvents) in a reaction mixture .
  • Precursor for other quaternary ammonium compounds: TEAC can be chemically modified to form various other quaternary ammonium compounds with specific properties tailored for different research purposes .

Tetraethylammonium chloride is a quaternary ammonium compound with the chemical formula [N(CH2CH3)4]+Cl[N(CH_2CH_3)_4]^+Cl^-. It appears as a hygroscopic, colorless crystalline solid and is commonly utilized in various chemical and biological applications. This compound serves as a source of tetraethylammonium ions, which are important in pharmacological and physiological studies. It is also valued in organic synthesis due to its unique properties and reactivity profile .

Biological Effects

TEAC can block potassium (K⁺) channels in various tissues, thereby affecting nerve impulse transmission and muscle function []. This property makes it a valuable tool for studying ion channel physiology and neuromuscular interactions.

Pharmacology

TEAC is a toxic compound and should be handled with appropriate safety precautions [].

  • Acute Toxicity: Oral and intraperitoneal administration in mice have shown LD₅₀ values (lethal dose for 50% of the population) of 900 mg/kg and 65 mg/kg, respectively [].
  • Skin and Eye Irritation: TEAC can irritate the skin and eyes upon contact [].
  • Precautions: Wear gloves, safety glasses, and a lab coat when handling TEAC. Work in a well-ventilated fume hood and avoid inhalation or ingestion.
Tetramethylammonium Chloride[N(CH3)4]+Cl[N(CH_3)_4]^+Cl^-Smaller methyl groups lead to different solubility and reactivity profiles

Tetraethylammonium chloride's distinct properties, particularly its effectiveness as a potassium channel blocker and its role in organic synthesis, set it apart from these similar compounds .

In biological contexts, tetraethylammonium chloride has been extensively studied for its effects on ion channels, particularly potassium channels. It has been used as a ganglionic blocking agent in clinical settings, although it is now considered largely obsolete for therapeutic use. Research indicates that it can effectively block voltage-dependent potassium channels across various tissues, making it a valuable tool in physiological research .

The primary method for synthesizing tetraethylammonium chloride involves the reaction of triethylamine with ethyl halides, typically ethyl chloride. The general reaction can be represented as follows:

Triethylamine+Ethyl ChlorideTetraethylammonium Chloride\text{Triethylamine}+\text{Ethyl Chloride}\rightarrow \text{Tetraethylammonium Chloride}

Additionally, tetraethylammonium chloride can be produced through salt metathesis reactions involving other tetraethylammonium salts .

Tetraethylammonium chloride finds application in various fields:

  • Organic Synthesis: It is used as a co-catalyst in reactions such as the preparation of diarylureas from arylamines and nitroaromatics.
  • Pharmacological Research: The compound serves as a valuable reagent for investigating ion channel behaviors and ganglionic blocking mechanisms.
  • Phase-Transfer Catalysis: Its ability to facilitate reactions between different phases makes it useful in organic chemistry .

Studies have shown that tetraethylammonium chloride interacts with various biological systems, primarily through its action on ion channels. Its blocking effects on potassium channels have been documented extensively, providing insights into its pharmacological properties. Moreover, its interactions with other compounds during synthetic processes highlight its role as a versatile reagent in organic chemistry .

Tetraethylammonium chloride shares similarities with other quaternary ammonium compounds, such as tetraethylammonium bromide and tetraethylammonium iodide. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Characteristics
Tetraethylammonium Chloride[N(CH2CH3)4]+Cl[N(CH_2CH_3)_4]^+Cl^-Effective in blocking potassium channels; hygroscopic nature
Tetraethylammonium Bromide[N(CH2CH3)4]+Br[N(CH_2CH_3)_4]^+Br^-More lipophilic than tetraethylammonium chloride; used similarly in organic synthesis
Tetraethylammonium Iodide[N(CH2CH3)4]+I[N(CH_2CH_3)_4]^+I^-Higher reactivity due to larger iodide ion; used in various

Physical Description

Liquid
Deliquescent solid; [Merck Index] Colorless or light yellow hygroscopic crystals; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

165.1284273 g/mol

Monoisotopic Mass

165.1284273 g/mol

Heavy Atom Count

10

LogP

-3.15 (LogP)

Appearance

white to light yellow solid.

UNII

8B82Z83XNN

Related CAS

66-40-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (34.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Potassium Channel Blockers

Vapor Pressure

0.00000308 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

56-34-8

Wikipedia

Tetraethylammonium_chloride

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Ethanaminium, N,N,N-triethyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15
- Barlow, Molec. Pharm. (1971). 7:357-366- Kellet Jr., J. Pharm. Sci. (1965). 54(3):883-887- Eldefrawi M.E. et al., /Permeability of the abdominal nerve cord of the american cockroach, Periplaneta americana L. to quaternary ammonium salts./ J. Exp. Biol. (1967). 46:1-12- Chand N. et al., /Potassium channel blockade induces nonspecific airway hyperractivity in rat isolated trachea: pharmacologic modulation./ Pharm. Comm. (1994). 4(3):173-179- Shah J. et al., /Potassium-channel blockers inhibit inositol triphosphate-induced calcium release in the microsomal fractions isolated from the rat brain./ Biochem. J. (1988). 250:617-620

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